molecular formula C11H17ClN4O2 B1474928 Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate CAS No. 1696581-17-5

Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate

Cat. No.: B1474928
CAS No.: 1696581-17-5
M. Wt: 272.73 g/mol
InChI Key: RFLIXJGFNDSQOS-UHFFFAOYSA-N
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Description

Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C11H17ClN4O2 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting enzymatic reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular function. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Properties

IUPAC Name

tert-butyl N-[2-[(3-chloropyrazin-2-yl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16-7-6-15-9-8(12)13-4-5-14-9/h4-5H,6-7H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLIXJGFNDSQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.